2-(4-Phenylbutan-2-yl)butanedioic acid is a complex organic compound characterized by its unique molecular structure, which includes two carboxylic acid functional groups and a phenylbutan-2-yl substituent. The systematic name reflects its structural intricacies, indicating its classification as a derivative of butanedioic acid. This compound has garnered interest in the fields of pharmaceuticals and organic synthesis due to its potential for various chemical transformations and biological interactions.
The compound is classified under organic acids, specifically as a dicarboxylic acid due to the presence of two carboxylic acid groups in its structure. Its molecular formula is C14H18O4, and it is recognized by the Chemical Abstracts Service with the registry number 62222-67-7. The compound's structural features allow it to be categorized alongside other related compounds, such as butanedioic acid and phenylsuccinic acid, highlighting its relevance in chemical synthesis and potential applications in medicinal chemistry .
The synthesis of 2-(4-Phenylbutan-2-yl)butanedioic acid can be achieved through several methods:
The choice of method often depends on factors such as yield, purity, and scalability. For instance, enzyme-mediated approaches may offer advantages in terms of selectivity and environmental sustainability compared to traditional synthetic routes.
The molecular structure of 2-(4-Phenylbutan-2-yl)butanedioic acid features:
The compound's three-dimensional conformation can significantly affect its interaction with biological targets.
Key structural data include:
2-(4-Phenylbutan-2-yl)butanedioic acid participates in various chemical reactions:
These reactions are critical for modifying the compound's functional groups to enhance its pharmacological properties or alter its solubility characteristics.
The mechanism of action for 2-(4-Phenylbutan-2-yl)butanedioic acid is primarily studied in relation to its potential therapeutic effects. Preliminary research suggests that it may interact with various receptors or enzymes involved in metabolic pathways related to pain and inflammation. Specific pathways include:
Further studies are necessary to elucidate these interactions fully and determine pharmacokinetic profiles.
The physical properties of 2-(4-Phenylbutan-2-yl)butanedioic acid include:
Chemical properties include:
Relevant data suggest that the compound's reactivity profile allows for diverse applications in synthetic chemistry and potential therapeutic uses .
The applications of 2-(4-Phenylbutan-2-yl)butanedioic acid span several fields:
Enantioselective access to the target malamide (diamide derivative of malic acid) employs spirocyclic β-lactone-oxindole intermediates formed via isothiourea-catalyzed [2+2] cycloadditions. HyperBTM catalysis enables the reaction between in situ-generated C(1)-ammonium enolates (from arylacetic anhydrides) and electron-deficient N-Boc isatins, yielding spirocyclic intermediates with >99:1 enantiomeric ratio (er). Subsequent double ring-opening with amine nucleophiles (e.g., benzylamine, methyl glycinate) cleaves both the β-lactone and oxindole moieties, affording 2-(4-phenylbutan-2-yl)butanedioic acid derivatives with two contiguous stereocenters [4].Table 1: Representative Asymmetric Synthesis Examples
Anhydride | Amine | Product Yield | Stereoselectivity |
---|---|---|---|
Phenylacetic | Benzylamine | 67% | >95:5 dr, 99:1 er |
4-Methoxyphenylacetic | Morpholine | 63% | >95:5 dr, 99:1 er |
3-Thienylacetic | (2-Pyridylmethyl)amine | 51% | >95:5 dr, 97:3 er |
5-Methylhex-3-enoic | Methyl glycinate | 28% | >95:5 dr, 99:1 er |
Key advantages include operational simplicity (one-pot) and tolerance of halogenated (e.g., 5-Br-isatin) and alkoxy-substituted isatins (e.g., 5-MeO-isatin), which provide analogues in 79–84% yield without er erosion [4].
Sterically congested derivatives are accessible via solid-state mechanochemistry, avoiding solubility limitations of traditional methods. Ball milling tert-butyl 4-phenylbutan-2-ylidene malonate with copper(I) iodide (10 mol%) and benzylmagnesium halides initiates Kharasch addition across the alkene. This solvent-free method achieves 85% conversion to the alkylated adduct within 30 minutes—a 3-fold rate increase versus solution-phase reactions. Subsequent hydrolysis unveils the hindered succinic acid derivative [5].Table 2: Milling Parameters vs. Yield
Milling Time (min) | Catalyst Loading | Additive | Yield |
---|---|---|---|
30 | 10 mol% CuI | Benzylmagnesium Br | 85% |
60 | 5 mol% CuI | Benzylmagnesium Cl | 72% |
120 | None | Benzylmagnesium Br | 12% |
Optimization reveals that tetrahydrofuran (THF) as a liquid adjuvant (5 vol%) enhances reagent diffusion, improving yields to >90% for ortho-substituted aryl Grignard reagents. This approach circumvents epimerization risks associated with sterically driven β-lactone instability [5] [4].
The 4-phenylbutan-2-yl side chain undergoes site-specific modifications to alter electronic and steric properties:
These strategies exploit the substituent’s chemical plasticity while preserving the succinic acid core’s integrity [1] [3].
Derivatization targets the carboxylic acid groups and phenylbutanyl moiety to improve pharmacological properties:
These modifications demonstrate how targeted functionalization expands the compound’s utility in drug discovery [4] [6] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3